molecular formula C20H24NO8P B12290880 N-Acetylcolchinol phosphate

N-Acetylcolchinol phosphate

Cat. No.: B12290880
M. Wt: 437.4 g/mol
InChI Key: UGBMEXLBFDAOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylcolchinol phosphate is a derivative of colchicine, a well-known pseudo-alkaloid extracted from the meadow saffron (Colchicum autumnale)This compound is particularly notable for its role as a tubulin polymerization inhibitor, making it a valuable tool in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylcolchinol phosphate involves several key steps. One common method includes the chemoselective reduction of chalcone followed by intramolecular oxidative arene–arene coupling. This process is often carried out in an electrochemical cell, which provides a greener and more step-economical pathway compared to traditional methods . Hypervalent iodine(III) reagents such as PhI(O2CCF3)2 (PIFA) and PhI(OAc)2 (PIDA) are frequently employed in the oxidative cyclization step .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar electrochemical methods. The use of electrochemistry not only enhances the yield but also reduces the environmental impact by minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

N-Acetylcolchinol phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is N-Acetylcolchinol, which can be further converted into its phosphate derivative for enhanced solubility and bioavailability .

Scientific Research Applications

N-Acetylcolchinol phosphate has a wide range of scientific research applications:

Mechanism of Action

N-Acetylcolchinol phosphate exerts its effects by binding to the tubulin cytoskeleton of endothelial cells in tumor blood vessels. This binding prevents the polymerization of tubulin monomers, thereby disrupting the microtubule network essential for cell division and intracellular transport. The compound’s ability to inhibit tubulin polymerization makes it a potent anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its enhanced solubility and bioavailability compared to its parent compound, colchicine. Its phosphate derivative form allows for better delivery and efficacy in biological systems, making it a valuable tool in cancer research and treatment .

Properties

IUPAC Name

(8-acetamido-13,14,15-trimethoxy-5-tricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaenyl) dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24NO8P/c1-11(22)21-16-8-5-12-9-17(26-2)19(27-3)20(28-4)18(12)14-7-6-13(10-15(14)16)29-30(23,24)25/h6-7,9-10,16H,5,8H2,1-4H3,(H,21,22)(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBMEXLBFDAOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)OP(=O)(O)O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24NO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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